

how to remove guanidinium isothiocyanate contamination from RNA samples

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Compound of Interest

Compound Name: Guanidinium

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Technical Support Center: RNA Purification

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address **guanidinium** isothiocyanate (GITC) contamination in RNA samples.

Troubleshooting Guide: Low A260/A230 Ratios and Suspected GITC Contamination

Low A260/A230 ratios in RNA samples are a common indicator of contamination with substances that absorb light at 230 nm, with **guanidinium** isothiocyanate being a frequent culprit.^[1] This guide provides a systematic approach to identifying and resolving this issue.

Problem: The A260/A230 ratio of my RNA sample is below the recommended range of 2.0-2.2, suggesting potential contamination.

Possible Cause: Residual **guanidinium** isothiocyanate from the lysis buffer used during RNA extraction.^[1]

Solutions:

- **Ethanol Wash:** An additional wash of the RNA pellet with 70-75% ethanol can help remove residual salts like GITC.^{[2][3]}

- RNA Reprecipitation: A second precipitation of the RNA can significantly improve purity.[\[4\]](#)
- Column-Based RNA Cleanup: Commercially available RNA cleanup kits are designed to remove various contaminants, including salts, phenol, and proteins.[\[5\]](#)

Experimental Protocols

Below are detailed protocols for the recommended solutions.

This protocol is an extension of the standard ethanol wash step in most RNA precipitation methods.

- Following isopropanol precipitation and pelleting of the RNA, carefully decant the supernatant.
- Add 1 mL of ice-cold 75% ethanol to the tube.
- Vortex briefly to dislodge the pellet.
- Incubate at room temperature for 10-15 minutes to allow the **guanidinium** salts to dissolve.
[\[4\]](#)[\[6\]](#)
- Centrifuge at 10,000 x g for 5 minutes at 4°C.[\[4\]](#)
- Carefully discard the supernatant.
- Repeat steps 2-6 for a second wash.[\[2\]](#)
- Briefly spin the tube again and remove any residual ethanol with a fine pipette tip.
- Air-dry the pellet for 5-10 minutes. Do not over-dry, as it can make the RNA difficult to dissolve.[\[4\]](#)
- Resuspend the RNA in an appropriate volume of RNase-free water.

This method involves re-dissolving the RNA and precipitating it again to wash away contaminants.

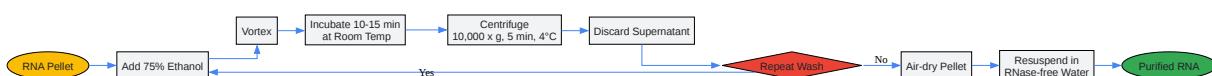
- Resuspend the RNA pellet in 100 µL of RNase-free water.

- Add 0.1 volumes of 3 M sodium acetate, pH 5.2.
- Add 2.5 volumes of 100% ethanol.
- Mix thoroughly and incubate at -20°C for at least 30 minutes.
- Centrifuge at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet the RNA.
- Discard the supernatant and proceed with the enhanced ethanol wash as described in Protocol 1.

For this method, follow the manufacturer's instructions for a commercial RNA cleanup kit (e.g., from suppliers like Geneaid or Qiagen).^[5] The general workflow is as follows:

- Bind the RNA sample to a silica-based spin column.
- Wash the column with the provided wash buffers to remove contaminants. These washes are crucial for removing salts like GITC.
- Elute the purified RNA from the column with RNase-free water or the provided elution buffer.

Visualization of Experimental Workflows



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Caption: Workflow for Enhanced Ethanol Wash Protocol.



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Caption: Workflow for RNA Reprecipitation Protocol.

Frequently Asked Questions (FAQs)

Q1: What is **guanidinium** isothiocyanate and why is it used in RNA extraction?

A1: **Guanidinium** isothiocyanate (GITC) is a powerful chaotropic agent used in many RNA extraction protocols.^[7] Its primary functions are to lyse cells and denature proteins, including potent RNases that would otherwise degrade the RNA.^[7] It is a key component of lysis buffers in methods like the single-step acid **guanidinium** thiocyanate-phenol-chloroform extraction.^[4] ^[8]^[9]

Q2: How does GITC contamination affect my RNA sample and downstream applications?

A2: GITC absorbs strongly at around 230 nm, leading to a low A260/A230 ratio in spectrophotometric analysis, which can interfere with accurate RNA quantification.^[1] While low concentrations of GITC may not inhibit all downstream applications like RT-PCR, high levels can be problematic.^[1] For sensitive applications such as RNA sequencing, it is crucial to have highly pure RNA free of contaminants.^[2]

Q3: My A260/A280 ratio is good, but my A260/A230 ratio is low. Is GITC the only possible contaminant?

A3: While GITC is a very common cause of low A260/A230 ratios, other substances can also contribute to absorbance at 230 nm, including phenol, carbohydrates, and peptides.^[1] However, in the context of RNA extraction protocols that use GITC-containing lysis buffers, it is the most likely culprit.

Q4: Can I still use my RNA sample for downstream applications if it has a low A260/A230 ratio?

A4: The tolerance for GITC contamination varies depending on the downstream application. Some studies have shown that even with low A260/A230 ratios, RT-PCR can still be successful.^[1] However, for more sensitive applications like RNA-seq or microarray analysis, it is highly recommended to clean up the RNA sample to remove contaminants.

Q5: How can I prevent GITC contamination during RNA extraction?

A5: To minimize the carryover of GITC, be meticulous during the phase separation and washing steps of your RNA extraction protocol. When using methods like TRIzol, be careful not to transfer any of the interphase or organic phase when collecting the aqueous phase.[\[10\]](#) Ensure that the RNA pellet is properly washed with 75% ethanol to remove residual salts. Performing an additional wash can also be beneficial.

Quantitative Data Summary

The following table summarizes the impact of GITC on spectrophotometric readings of RNA samples.

Guanidine Thiocyanate (GITC) Concentration	Effect on A260/A230 Ratio	Impact on Real-Time RT-PCR
Submillimolar concentrations	Strong reduction in the ratio	No significant compromise up to 100 mM
High concentrations (saturation effect on some spectrophotometers)	May lead to an incorrectly optimal A260/A230 ratio and overestimation of RNA concentration	High concentrations can be inhibitory

Data compiled from QIAGEN experimental results.[\[1\]](#)

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